![molecular formula C6H12N2O4S B1674491 Lanthionine CAS No. 922-55-4](/img/structure/B1674491.png)
Lanthionine
Overview
Description
Lanthionine is a nonproteinogenic amino acid with the chemical formula (HOOC-CH(NH2)-CH2-S-CH2-CH(NH2)-COOH). It is typically formed by a cysteine residue and a dehydrated serine residue . Despite its name, lanthionine does not contain the element lanthanum .
Synthesis Analysis
Lanthionine is synthesized by a variety of methods including sulfur extrusion from cystine, ring opening of serine β-lactone, and hetero-conjugate addition of cysteine to dehydroalanine . A novel class of lanthionine synthetases, termed LanL, has been discovered that consists of three distinct catalytic domains . LanL enzymes install dehydroamino acids via phosphorylation of Ser/Thr residues by a protein kinase domain and subsequent elimination of the phosphate by a phosphoSer/Thr lyase domain .Molecular Structure Analysis
The molecular structure of lanthionine is characterized by its unique thioether rings formed by the addition of Cys residues to the dehydro amino acids . This structure is generated by remarkable biocatalysts known as lantibiotic synthetases .Chemical Reactions Analysis
The chemical reactions involved in the formation of lanthionine include dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids . These reactions are carried out by lantibiotic synthetases .Physical And Chemical Properties Analysis
Lanthionine has a molar mass of 208.2318 g/mol and a melting point of 280 to 283 °C . It is an off-white crystalline powder .Scientific Research Applications
Neuroprotective Agent
Lanthionine has been identified to have neuroprotective properties. It is found in the mammalian brain and is involved in the production of lanthionine ketimine (LK), which possesses neuroprotective, neuritigenic, and anti-inflammatory activities . This makes it a potential therapeutic agent for neurodegenerative diseases and brain injuries.
Antibacterial Applications
Lanthionine is a key structural element in lantibiotics, a class of antibacterial peptides. These peptides are known for their effectiveness against a range of Gram-positive bacteria and are being explored for their potential as alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance .
Biochemical Research
In biochemical research, lanthionine is significant for its role in the biosynthesis of lanthipeptides. These molecules are ribosomally synthesized and post-translationally modified peptides that have various biological activities. The study of lanthionine synthetases provides insights into new mechanistic and evolutionary pathways .
Agricultural Use
Lanthionine has applications in agriculture, particularly in the cultivation of shiitake mushrooms. It is a key component responsible for the characteristic aroma of these mushrooms, and its synthesis can be induced by certain treatments, which is of commercial interest for enhancing flavor profiles .
Food Industry
In the food industry, lanthionine is part of the composition of nisin, a lantibiotic used as a food preservative. Nisin’s ability to inhibit the growth of foodborne pathogens and prevent spore germination makes it valuable for extending the shelf life of various food products .
Environmental Science
Lanthionine’s role in environmental science is linked to its presence in natural peptides with antimicrobial properties. These properties can be harnessed for environmental applications, such as bioremediation processes to reduce bacterial contamination .
Material Science
The unique chemical structure of lanthionine, particularly its thioether bridges, makes it an interesting subject in material science. Research into the synthesis and protection of lanthionine derivatives can lead to the development of new materials with enhanced stability and functionality .
Industrial Applications
Lanthionine’s role in the production of lantibiotics has industrial significance. The sustainable production of these peptides is crucial for their use in pharmaceuticals and other applications. Efforts are being made to enhance production yields through both biological and chemical synthesis methods .
Safety and Hazards
Future Directions
The future of lanthionine research lies in further understanding its biosynthetic pathways and exploring its potential as a therapeutic agent. The discovery of a third biosynthetic route for lanthionine-containing peptides provides further insight into how these cyclic peptides have evolved . Given the remarkable efficiency of formation of lanthionine-containing polycyclic peptides and their high degree of specificity for their cognate cellular targets, it is perhaps not surprising that multiple distinct families of polypeptide sequences have evolved to access this structurally and functionally diverse class of compounds .
Mechanism of Action
Target of Action
Lanthionine, also known as L-Lanthionine, is a lanthionine-containing peptide antibiotic . Its primary targets are the cell walls of Gram-positive bacteria . The compound interacts with a molecule known as lipid II, which is essential for bacterial cell wall synthesis . This interaction is crucial for the antibiotic activity of lanthionine .
Mode of Action
Lanthionine exerts its effects through two main mechanisms . The first involves the abduction of the cell wall precursor lipid II from the septum . The second mechanism involves the formation of pores composed of lipid II and lanthionine . These actions result in the inhibition of bacterial growth .
Biochemical Pathways
Lanthionine is synthesized through a series of post-translational modifications . These modifications involve the dehydration of serine/threonine residues and the coupling of the resulting dehydro amino acids to cysteines . This process results in the formation of (methyl)lanthionines . The biosynthesis of lanthionine is facilitated by a cluster of genes that encode various proteins, including a structural gene, modification enzymes, a transporter, a leader peptidase, an immunity protein, and components of an autoinduction system .
Pharmacokinetics
One study on a lanthipeptide gpcr agonist, bt-11, showed that it had a prolonged half-life in plasma, indicating potential bioavailability . The study also found that the maximum systemic concentrations of BT-11 were approximately 1/6000th of the observed concentrations in feces and the distal gastrointestinal tract .
Result of Action
The interaction of lanthionine with lipid II leads to the inhibition of bacterial growth . This is achieved through the disruption of cell wall synthesis and the formation of pores in the bacterial membrane . These actions result in the bactericidal activity of lanthionine .
Action Environment
The action of lanthionine is influenced by the environment in which it is present. For instance, lanthionine is predominantly produced by Gram-positive bacteria and is principally effective against Gram-positive bacteria
properties
IUPAC Name |
(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPCPZJAHOETAG-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871812, DTXSID601020926 | |
Record name | L-Lanthionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Lanthionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthionine | |
CAS RN |
922-55-4, 3183-08-2 | |
Record name | L-Lanthionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=922-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | DL-Lanthionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3183-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanthionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanthionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003183082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Lanthionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Lanthionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lanthionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-(2-amino-2-carboxyethyl)-DL-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANTHIONINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5M8Q1P1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | LANTHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO78O46X3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Lanthionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240656 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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